molecular formula C8H5BrF4 B3032220 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1256841-61-8

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene

Cat. No. B3032220
CAS RN: 1256841-61-8
M. Wt: 257.02
InChI Key: ZGCXVFMUKWEDHC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The product is a standard substrate for cross-coupling reactions .


Molecular Structure Analysis

The empirical formula of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is C8H6BrF3 . The molecular weight is 239.03 . The SMILES string representation is FC(F)(F)C(Br)c1ccccc1 .


Chemical Reactions Analysis

4-Bromofluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The refractive index is 1.487 , and the density is 1.555 g/mL at 25 °C .

Scientific Research Applications

Radiosynthesis Applications

The compound has been utilized in the preparation of radiolabeled compounds, such as 1-[18F]fluoromethyl-4-methyl-benzene, through nucleophilic substitution reactions. This process is significant for creating bifunctional labeling agents used in radiochemistry, which are essential for molecular imaging techniques like PET (Positron Emission Tomography) (Namolingam et al., 2001).

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as a versatile intermediate for constructing complex molecular architectures. For example, it has been used in the synthesis of various halogenated benzenes, which are critical intermediates in organic synthesis and pharmaceutical chemistry (Brouwer, 2010).

Material Science and Fluorination Chemistry

The compound is also valuable in the synthesis of materials with unique properties, such as those exhibiting photoluminescence. For instance, the synthesis and investigation of the fluorescence properties of related compounds have contributed to the development of materials with potential applications in optoelectronics and as fluorescent probes (Zuo-qi, 2015).

Catalysis and Green Chemistry

Furthermore, it has been involved in studies focusing on green chemistry and catalysis, such as those exploring atom-transfer radical addition reactions in aqueous media. These studies are crucial for developing environmentally friendly synthetic methodologies (Yorimitsu et al., 2001).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding inhalation, contact with skin, and swallowing .

properties

IUPAC Name

4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXVFMUKWEDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710492
Record name 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene

CAS RN

1256841-61-8
Record name 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1256841-61-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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